(Z)-N-acetyl-6,8-dichloro-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

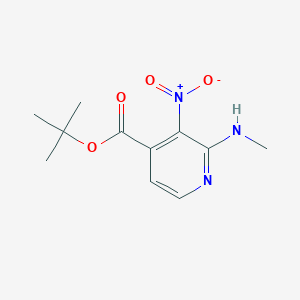

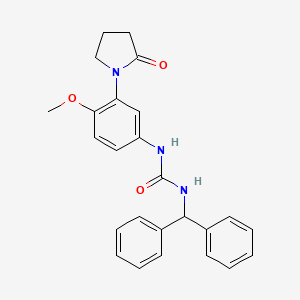

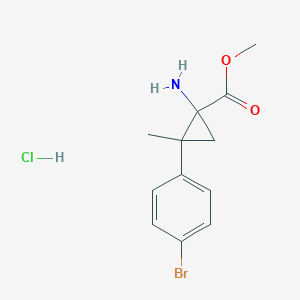

The compound is a chromene derivative with an acetyl group, a dichloro substitution, and a trifluoromethyl phenyl imino group. Chromenes are a class of compounds that have a fused benzene and dihydropyran ring . The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene core, the acetyl group at the 2-position, a dichloro substitution at the 6,8-positions, and a trifluoromethyl phenyl imino group .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. For instance, the trifluoromethyl group could participate in various reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its absorption and distribution in biological systems .Applications De Recherche Scientifique

A Simple and Eco-Friendly Approach for the Synthesis of 2-Imino and 2-Oxo-2H-Chromene-3-Carboxamides

This paper discusses an eco-friendly method for synthesizing a series of new 2-imino-2H-chromene-3-carboxamides using aqueous sodium carbonate or hydrogen carbonate solution at room temperature. This method demonstrates high atom economy and excellent yield (Proença & Costa, 2008).

Intermediates in Synthesis

Isolation of Intermediates in the Synthesis of New 3,4-Dihydro-2H-Chromeno[2,3-d]pyrimidines

This research focuses on the isolation of intermediates in the synthesis of 3,4-dihydro-2H-chromeno[2,3-d]pyrimidines. The study details how these intermediates are successfully converted to new tricyclic products, providing insights into the synthesis process (Fattahi et al., 2018).

Anticancer Applications

New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents

This study investigates the synthesis and structure-activity relationships of novel 2-imino-2H-chromene-3(N-aryl)carboxamides. These compounds demonstrated potent cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents (Gill, Kumari, & Bariwal, 2016).

Antimicrobial Activity

Synthesis, Properties, and Antimicrobial Activity of N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides

This paper presents the synthesis of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and explores their structures and antimicrobial properties. Some of these compounds exhibited notable antimicrobial activity (Ukhov et al., 2021).

Antioxidant and Antibacterial Agents

One-pot Three-component Protocol for the Synthesis of Indolyl-4H-Chromene-3-Carboxamides as Antioxidant and Antibacterial Agents

This study discusses a one-pot reaction for synthesizing 4H-chromene-3-carboxamide derivatives, which showed good antioxidant and antibacterial activities. The compounds were evaluated against bacterial strains, demonstrating their potential as therapeutic agents (Subbareddy & Sumathi, 2017).

Hybrid Molecules with Cytotoxic Properties

Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties

This paper describes the synthesis of 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds and their cytotoxic properties against human cancer cell lines. One compound displayed significant cytotoxic activity, highlighting its potential for cancer treatment (Makowska et al., 2018).

Mécanisme D'action

Similarly, coumarins, another class of compounds that share structural similarities with the compound you’re interested in, have been found to have valuable biological and pharmaceutical properties . They have been used in medicinal industry especially as anti-coagulants, and have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-acetyl-6,8-dichloro-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2F3N2O3/c1-9(27)25-17(28)14-6-10-5-12(20)8-15(21)16(10)29-18(14)26-13-4-2-3-11(7-13)19(22,23)24/h2-8H,1H3,(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHDPNPOIHLIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=CC2=CC(=CC(=C2OC1=NC3=CC=CC(=C3)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2611298.png)

![2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone](/img/structure/B2611307.png)

![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate](/img/structure/B2611309.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2611311.png)

![1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2611317.png)

![Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2611319.png)